(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-3-prop-2-enylsulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-2-3-10-4-5(7)6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHAKBPQQAEDT-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC[C@@H](C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743943 | |
| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60114-85-4 | |
| Record name | S-Prop-2-en-1-yl-L-cysteine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Protected Amino Acid Intermediates
The most widely reported method involves nucleophilic substitution using a protected L-alanine derivative. The amino group is first protected to prevent undesired side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) . For instance, Boc-protected L-alanine is reacted with allylthiol in the presence of a base such as triethylamine () or sodium hydride () . The reaction proceeds via an mechanism, where the thiolate ion attacks the β-carbon of the activated amino acid.
Key Conditions:
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
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Temperature: 0–25°C to minimize racemization
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Reaction Time: 12–24 hours
After substitution, the Boc group is removed using hydrochloric acid () in dioxane, yielding the free amine. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt .
Enzymatic Resolution for Stereochemical Control
To achieve high enantiomeric excess (), enzymatic resolution is employed. Racemic 3-(allylthio)-2-aminopropanoic acid is subjected to protease-catalyzed hydrolysis. For example, subtilisin Carlsberg selectively hydrolyzes the (S)-enantiomer, leaving the desired (R)-enantiomer intact . The unresolved (R)-isomer is then extracted and converted to the hydrochloride salt.
Optimized Parameters:
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pH: 7.5–8.5 (phosphate buffer)
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Temperature: 37°C
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Enzyme Loading: 10–20 mg per gram of substrate
Industrial-Scale Synthesis via Continuous Flow Reactors
Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing side products. In one protocol, L-alanine methyl ester hydrochloride is mixed with allylthiol and a catalytic amount of in a microreactor at 80°C. The thioether product is hydrolyzed with aqueous , and the resulting acid is treated with HCl gas to form the hydrochloride salt .
Advantages:
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85–90% yield
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Reduced racemization ()
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Throughput: 5–10 kg/hour
Purification and Characterization
Crude product purification involves recrystallization from ethanol/water mixtures. Analytical data confirm purity and stereochemistry:
| Property | Value/Observation | Method |
|---|---|---|
| Melting Point | 192–194°C (decomposes) | DSC |
| Optical Rotation | (c=1, H₂O) | Polarimetry |
| HPLC Purity | >99.5% | C18 column |
¹H-NMR (D₂O):
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δ 5.8–5.9 ppm (m, 1H, allyl CH)
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δ 5.1–5.3 ppm (m, 2H, allyl CH₂)
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δ 3.4 ppm (t, 1H, α-CH)
Challenges and Mitigation Strategies
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Racemization: Minimized by low-temperature reactions and avoiding strong bases.
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By-Products: Thioether oxidation to sulfoxides is prevented using inert atmospheres (N₂/Ar).
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Yield Optimization: Excess allylthiol (1.5 equivalents) ensures complete substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allylthio group, yielding the corresponding amino acid.
Substitution: The allylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding amino acid without the allylthio group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Synthesis
- The compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable various chemical transformations essential in organic synthesis.
Key Reactions
- The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This property is crucial for designing compounds with specific functionalities.
Biological Applications
Biochemical Studies
- (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications. Its chiral nature allows for the exploration of stereospecific biological processes.
Antioxidant Properties
- The compound exhibits potential antioxidant activity, scavenging free radicals and protecting cells from oxidative stress. This property is significant for developing therapeutic agents targeting oxidative stress-related diseases.
Neuroprotective Effects
- Preliminary studies suggest that it may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit amyloid beta-peptide aggregation has been documented, indicating its relevance in Alzheimer’s research .
Medicinal Chemistry
Precursor for Therapeutic Agents
- In medicinal chemistry, (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride can serve as a precursor for developing novel therapeutic agents. Its structural features can be exploited to design drugs with specific biological activities .
Case Study: Alzheimer’s Disease
- Research has shown that derivatives of this compound can inhibit acetylcholinesterase and amyloid beta aggregation, which are critical targets in Alzheimer's disease treatment . For instance, trihybrid compounds incorporating (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride demonstrated enhanced inhibitory activity against these targets compared to traditional drugs like tacrine .
Industrial Applications
Production of Specialty Chemicals
- The compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility makes it suitable for various industrial applications.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex molecules; facilitates diverse chemical transformations |
| Biochemical Studies | Investigates enzyme-substrate interactions; studies stereospecific biological processes |
| Medicinal Chemistry | Precursor for novel therapeutic agents; relevant in Alzheimer’s disease research |
| Industrial Use | Intermediate in pharmaceuticals and agrochemicals; production of specialty chemicals |
Mechanism of Action
The mechanism by which ®-3-(Allylthio)-2-aminopropanoic acid hydrochloride exerts its effects depends on its interaction with molecular targets. The allylthio group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. The amino acid moiety can also interact with receptors or transporters, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride, a comparative analysis with structurally analogous compounds is provided below:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Structural Diversity and Reactivity :
- The allylthio group in the target compound confers unique reactivity in thiol-ene click chemistry and metal coordination, distinguishing it from acetylthio or Acm-protected analogs .
- Aromatic substituents (e.g., acetylphenyl or hydroxyphenyl in CAS 32404-28-7 and 20299-31-4) enhance UV detectability and binding affinity in receptor studies, unlike aliphatic modifications .
Toxicity and Safety: Toxicity data for (R)-3-(Allylthio)-2-aminopropanoic acid HCl are notably absent, whereas acetylthio derivatives (CAS 66185-37-3) are documented as drug impurities with established safety thresholds .
Applications: Chiral specificity: The (R)-configuration of the target compound is critical for enzyme-substrate recognition, contrasting with racemic mixtures like 3-(adamantan-1-yl)-2-aminopropanoic acid HCl (CAS 182291-66-3) used in non-stereoselective applications . Protective groups: Acm-protected cysteine (CAS 28798-28-9) is preferred in solid-phase peptide synthesis over allylthio derivatives due to its stability under acidic conditions .
Biological Activity
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride (CAS Number: 70701176) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzymatic inhibition and neurotransmitter modulation. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂ClNO₂S
- Molecular Weight : 195.68 g/mol
- Chemical Structure : The compound features an allylthio group attached to a 2-aminopropanoic acid backbone, which is crucial for its biological interactions.
(R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride primarily functions as an inhibitor of specific enzymes involved in neurotransmitter synthesis and metabolism. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound acts as an inhibitor of tyrosine hydroxylase , an enzyme critical for the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By inhibiting this enzyme, the compound reduces catecholamine levels, which can impact various physiological processes including mood regulation and stress response .
- Impact on Neurotransmitter Levels : Through its inhibitory action on tyrosine hydroxylase, (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride influences neurotransmitter synthesis pathways. This modulation can lead to significant changes in neurotransmitter balance, potentially affecting cognitive functions and emotional states .
Biological Activity
The biological activity of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride has been explored in several studies, revealing its potential therapeutic applications:
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. These properties suggest potential applications in neurodegenerative diseases.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial for protecting cells from oxidative damage. This property could be particularly relevant in conditions characterized by increased oxidative stress.
Case Studies and Research Findings
Several studies have investigated the biological effects of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride:
- In Vitro Studies : In laboratory settings, the compound has been shown to dose-dependently inhibit tyrosine hydroxylase activity. For instance, at varying concentrations, it demonstrated significant reductions in dopamine synthesis in neuronal cultures .
- Animal Models : Animal studies have reported that administration of (R)-3-(Allylthio)-2-aminopropanoic acid hydrochloride leads to behavioral changes consistent with altered dopamine levels, such as reduced locomotor activity and altered response to stressors.
- Pharmacokinetics : Pharmacokinetic studies indicate that the compound has a favorable absorption profile when administered orally, with peak plasma concentrations achieved within a few hours post-administration. Its half-life suggests sustained effects on neurotransmitter modulation .
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | Dose-dependent inhibition of tyrosine hydroxylase; reduced dopamine synthesis. |
| Animal Models | Altered behavior reflecting changes in dopamine levels; neuroprotective effects observed. |
| Pharmacokinetics | Favorable absorption; sustained effects on neurotransmitter levels. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
